5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide for Chemical Researchers
5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide for Chemical Researchers
CAS Number: 1204231-59-3
This technical guide provides an in-depth overview of 5-Bromo-2-chloro-4-methylpyridin-3-amine, a halogenated and substituted pyridinamine derivative. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering insights into its chemical properties, potential synthetic routes, and applications as a versatile chemical intermediate.
Core Compound Data
5-Bromo-2-chloro-4-methylpyridin-3-amine is a polysubstituted pyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The unique arrangement of bromo, chloro, methyl, and amine functional groups on the pyridine ring provides multiple reactive sites for the synthesis of more complex molecular architectures.
Table 1: Physicochemical Properties of 5-Bromo-2-chloro-4-methylpyridin-3-amine and Related Compounds
| Property | 5-Bromo-2-chloro-4-methylpyridin-3-amine | 5-Bromo-2-chloro-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine |
| CAS Number | 1204231-59-3 | 778611-64-6 | 98198-48-2 |
| Molecular Formula | C₆H₆BrClN₂ | C₆H₅BrClN | C₆H₇BrN₂ |
| Molecular Weight | 221.48 g/mol | 206.47 g/mol | 187.04 g/mol |
| Appearance | Not specified in available literature | Light yellow transparent liquid or solid | Pale yellow crystalline solid |
| Melting Point | Not specified in available literature | 25-30 °C | 148-151 °C |
| Boiling Point | Not specified in available literature | 239.4±35.0 °C at 760 mmHg | Not specified in available literature |
| Density | Not specified in available literature | 1.6±0.1 g/cm³ | Not specified in available literature |
Note: Data for related compounds is provided for comparative context due to the limited availability of specific experimental data for 5-Bromo-2-chloro-4-methylpyridin-3-amine.
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway
A plausible synthetic route could involve the bromination and subsequent amination of a pre-functionalized pyridine ring. The precise order of these steps would be critical to ensure the desired regioselectivity.
Caption: Plausible synthetic workflow for 5-Bromo-2-chloro-4-methylpyridin-3-amine.
General Protocol for Bromination of a Pyridine Ring
This protocol describes a general method for the bromination of an activated pyridine ring using N-bromosuccinimide (NBS), a common and selective brominating agent.
Materials:
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Substituted pyridine derivative
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N-Bromosuccinimide (NBS)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
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Inert gas (Nitrogen or Argon)
Procedure:
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Dissolve the substituted pyridine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add NBS (1.0-1.2 equivalents) portion-wise to the cooled solution while stirring.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Reduction of a Nitro Group
This protocol outlines a general method for the reduction of an aromatic nitro group to an amine using iron powder in an acidic medium.
Materials:
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Nitro-substituted pyridine derivative
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Iron powder
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Hydrochloric acid (or acetic acid)
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Ethanol
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Water
Procedure:
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In a round-bottom flask, create a slurry of iron powder (excess, e.g., 5-10 equivalents) in a mixture of ethanol and water.
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Add a catalytic amount of hydrochloric acid to activate the iron.
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Heat the mixture to reflux.
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Dissolve the nitro-substituted pyridine (1.0 equivalent) in ethanol and add it dropwise to the refluxing iron slurry.
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Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude amine.
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Purify as needed by chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The presence of halogen atoms on the pyridine ring of 5-Bromo-2-chloro-4-methylpyridin-3-amine makes it a valuable intermediate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules, including kinase inhibitors.
The aminopyridine moiety is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. Therefore, derivatives of 5-Bromo-2-chloro-4-methylpyridin-3-amine are potential building blocks for the development of novel kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases.
Role in Kinase Inhibitor Synthesis
The bromo and chloro substituents can be selectively displaced or utilized in cross-coupling reactions to introduce various aryl or heteroaryl groups, allowing for the exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for a target kinase.
Caption: Synthetic utility in generating kinase inhibitor libraries.
Illustrative Kinase Signaling Pathway
Many kinase inhibitors target key signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling cascade and the point of intervention for a hypothetical inhibitor derived from the title compound.
Caption: General kinase signaling pathway and inhibitor intervention.
Spectroscopic Data Analysis (Predicted)
While experimental spectra for 5-Bromo-2-chloro-4-methylpyridin-3-amine are not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic proton signal (singlet).- Methyl group signal (singlet, ~2.0-2.5 ppm).- Amine protons (broad singlet, variable chemical shift). |
| ¹³C NMR | - Six distinct carbon signals corresponding to the pyridine ring and the methyl group. |
| IR Spectroscopy | - N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region).- N-H bending vibration (~1600-1650 cm⁻¹).- C-N stretching bands.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Safety and Handling
As with any chemical reagent, 5-Bromo-2-chloro-4-methylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-Bromo-2-chloro-4-methylpyridin-3-amine is a valuable, albeit not extensively documented, building block for chemical synthesis. Its polysubstituted pyridine structure offers significant potential for the creation of diverse and complex molecules, particularly in the realm of drug discovery and medicinal chemistry. The synthetic strategies and applications outlined in this guide, based on the principles of heterocyclic chemistry and the known reactivity of related compounds, provide a framework for researchers to explore the utility of this compound in their work. Further experimental investigation is warranted to fully characterize its properties and expand its applications.
